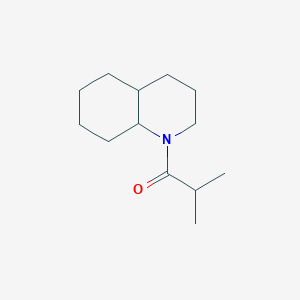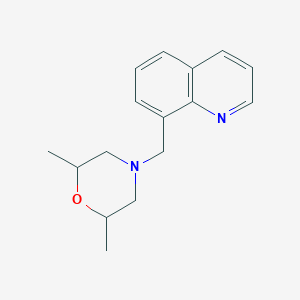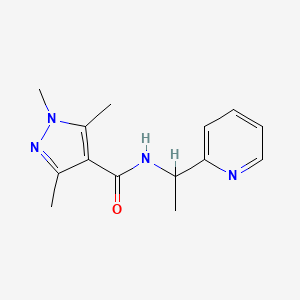
1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in the regulation of inflammation and immune responses.
Wirkmechanismus
1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide exerts its effects by inhibiting the activity of the IKKβ kinase, which is a critical component of the NF-κB pathway. Inhibition of IKKβ prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus, leading to the suppression of pro-inflammatory gene expression.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, suppression of pro-inflammatory cytokine production, induction of apoptosis, and inhibition of cell proliferation. 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has also been shown to reduce the severity of symptoms in animal models of inflammatory diseases and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide is its potency and specificity for the IKKβ kinase, which makes it a valuable tool for studying the NF-κB pathway. However, 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide, including the development of more potent and selective inhibitors of the NF-κB pathway, the evaluation of 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in combination with other drugs for cancer therapy, and the investigation of 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in animal models of other diseases, such as diabetes and Alzheimer's disease. Additionally, the development of more efficient synthesis methods for 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide could facilitate its use in future research.
Synthesemethoden
1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of pyrazole-4-carboxylic acid with 2-bromoethylpyridine, followed by the introduction of the trimethyl group via a Grignard reaction. The final step involves the coupling of the resulting intermediate with 1,3,5-trimethylpyrazole to yield 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. In cancer, 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation. In inflammatory diseases, 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. In autoimmune disorders, 1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been shown to reduce the severity of symptoms in animal models of rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9(12-7-5-6-8-15-12)16-14(19)13-10(2)17-18(4)11(13)3/h5-9H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRSVFUMXUFSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)
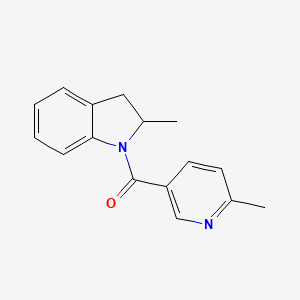
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492771.png)
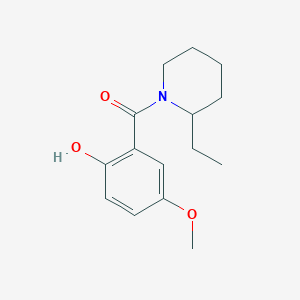
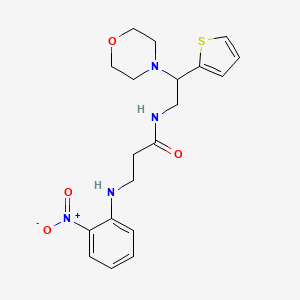
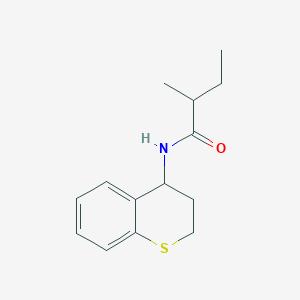
![2-Methyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7492785.png)
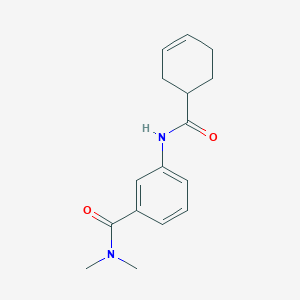
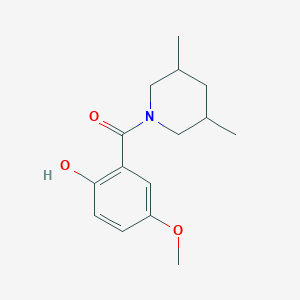
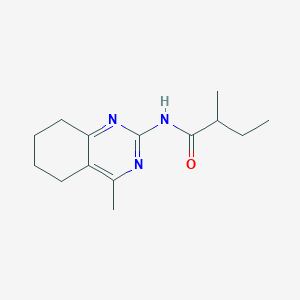
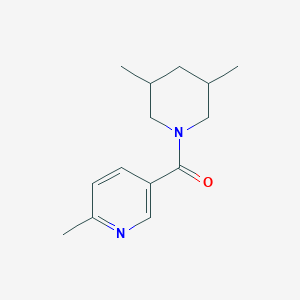
![4-(1,3-Benzothiazol-2-yl)-18-ethyl-3-imino-4,5,10,18-tetrazatetracyclo[8.8.0.02,6.012,17]octadeca-1,5,12,14,16-pentaen-11-one](/img/structure/B7492833.png)
